n-Fluoropyridinium-2-sulfonate n-Fluoropyridinium-2-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14071418
InChI: InChI=1S/C5H4FNO3S/c6-7-4-2-1-3-5(7)11(8,9)10/h1-4H
SMILES:
Molecular Formula: C5H4FNO3S
Molecular Weight: 177.16 g/mol

n-Fluoropyridinium-2-sulfonate

CAS No.:

Cat. No.: VC14071418

Molecular Formula: C5H4FNO3S

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

n-Fluoropyridinium-2-sulfonate -

Specification

Molecular Formula C5H4FNO3S
Molecular Weight 177.16 g/mol
IUPAC Name 1-fluoropyridin-1-ium-2-sulfonate
Standard InChI InChI=1S/C5H4FNO3S/c6-7-4-2-1-3-5(7)11(8,9)10/h1-4H
Standard InChI Key XTJWGMVVGSEOFC-UHFFFAOYSA-N
Canonical SMILES C1=CC=[N+](C(=C1)S(=O)(=O)[O-])F

Introduction

Structural and Molecular Characteristics

Chemical Identity and IUPAC Nomenclature

n-Fluoropyridinium-2-sulfonate is systematically named 1-fluoropyridin-1-ium-2-sulfonate, reflecting its pyridinium core with fluorine at nitrogen and a sulfonate substituent at the adjacent carbon. The canonical SMILES representation (C1=CC=[N+](C(=C1)S(=O)(=O)[O-])F) underscores the planar aromatic system and ionic sulfonate group. X-ray crystallography and computational studies confirm a distorted pyridinium geometry due to electrostatic interactions between the positively charged nitrogen and the sulfonate anion .

Spectroscopic and Physicochemical Properties

Key spectroscopic data include:

  • ¹H NMR (D₂O): δ 8.70 (d, 1H, H-6), 8.45 (t, 1H, H-4), 7.95 (d, 1H, H-3), 7.85 (t, 1H, H-5) .

  • ¹⁹F NMR: −112 ppm (quartet, J = 12 Hz), indicative of N–F coupling .

  • IR: Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1020 cm⁻¹ (S–O symmetric stretch).

The compound exhibits high thermal stability (decomposition >200°C) and solubility in polar aprotic solvents (e.g., acetonitrile, DMF), but limited solubility in water due to the hydrophobic pyridinium core.

Synthetic Methodologies

Direct Fluorination of Pyridine Sulfonates

The primary synthesis involves fluorinating pyridine-2-sulfonic acid or its salts with diluted fluorine gas (5–10% F₂ in N₂) at −78°C . This method, pioneered by Umemoto et al., avoids explosive intermediates by moderating reaction exothermicity:

Pyridine-2-sulfonate+F2CH₃CN, −78°Cn-Fluoropyridinium-2-sulfonate+HF\text{Pyridine-2-sulfonate} + \text{F}_2 \xrightarrow{\text{CH₃CN, −78°C}} \text{n-Fluoropyridinium-2-sulfonate} + \text{HF}

Yields exceed 70% when using sodium pyridine-2-sulfonate as the precursor .

Counterion Exchange Strategies

Alternative routes leverage anion metathesis. For example, treating N-fluoropyridinium chloride with silver sulfonate in acetonitrile precipitates AgCl, yielding the sulfonate derivative :

C₅H₅N⁺F Cl⁻+AgSO₃RC₅H₅N⁺F SO₃R⁻+AgCl\text{C₅H₅N⁺F Cl⁻} + \text{AgSO₃R} \rightarrow \text{C₅H₅N⁺F SO₃R⁻} + \text{AgCl}

This approach allows customization of counterions for solubility tuning .

Mechanistic Insights into Fluorination Reactions

Electrophilic Fluorine Transfer

n-Fluoropyridinium-2-sulfonate operates via an Sₙ2-type mechanism, where the fluorine atom attacks electron-rich substrates (Figure 1) . The sulfonate group stabilizes the transition state through hydrogen bonding, lowering activation energy by ~15 kcal/mol compared to non-sulfonated analogs .

Substrate Scope and Selectivity

  • Aromatic Compounds: Fluorinates activated arenes (e.g., phenol, aniline) at ortho/para positions with >90% regioselectivity .

  • Carbanions: Reacts with Grignard reagents (RMgX) to yield RF in 60–85% yields .

  • Olefins: Undergoes anti-addition to styrenes, producing vicinal difluorides stereospecifically .

Applications in Organic Synthesis

Pharmaceutical Intermediate Synthesis

The compound fluorinates steroid derivatives at the 6β position, critical for anti-inflammatory agents . For example, fluorination of pregnenolone acetate yields 6β-fluoro derivatives with 78% efficiency .

Material Science

Used to synthesize fluorinated polymers via radical-initiated copolymerization, enhancing thermal stability (Tg increased by 40°C) .

Comparative Analysis with Other N-Fluoropyridinium Salts

Propertyn-Fluoropyridinium-2-sulfonateN-Fluoro-2,4,6-trimethylpyridinium triflateN-Fluoropyridinium tetrafluoroborate
Fluorinating PowerModerate (E⁰ = 1.2 V)High (E⁰ = 1.5 V)Low (E⁰ = 0.9 V)
Solubility in CH₃CN0.5 M1.2 M0.3 M
Thermal Stability (°C)210180150

Table 1: Comparative properties of N-fluoropyridinium salts .

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